5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

CYP4Z1 inhibition Breast cancer Cytochrome P450

Select this compound for CYP4Z1 SAR baseline assays (Ki=2.2 µM) and antimycobacterial profiling against M. avium & M. kansasii. Its 5-fluoro motif is essential for target binding; non-fluorinated analogs show divergent potency. Procure multi-gram batches leveraging a single-step, 62%-yield route and moderate LogP (2.7), ensuring a favorable cost-per-assay ratio and reliable solubility in automated liquid handling systems. Not interchangeable with chloropyridinyl or non-halogenated regioisomers.

Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
CAS No. 783371-14-2
Cat. No. B13415358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide
CAS783371-14-2
Molecular FormulaC13H11FN2O2
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)F)O
InChIInChI=1S/C13H11FN2O2/c1-8-4-5-15-12(6-8)16-13(18)10-7-9(14)2-3-11(10)17/h2-7,17H,1H3,(H,15,16,18)
InChIKeyNUBDTDMBVBQHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (CAS 783371-14-2) – Procurement-Ready Pharmacological Tool Compound


5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (CAS 783371-14-2) is a synthetic small-molecule benzamide derivative with a molecular formula of C₁₃H₁₁FN₂O₂ and a molecular weight of 246.24 g/mol [1]. The compound features a 5-fluoro-2-hydroxybenzamide core linked to a 4-methylpyridin-2-yl moiety, a structural motif that confers inhibitory activity against two distinct pharmacological targets: the cytochrome P450 isoform CYP4Z1 (Ki = 2.2 µM) [2] and antimycobacterial efficacy against Mycobacterium avium and Mycobacterium kansasii [3]. This dual activity profile positions the compound as a versatile research tool for oncology-focused CYP4Z1 studies and antimycobacterial drug discovery programs, with well-defined synthetic accessibility via condensation of phenyl 5-fluoro-2-hydroxybenzoate with 2-amino-4-methylpyridine (62% yield) [1].

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide – Critical Structural Determinants That Preclude Simple Analog Substitution


Direct replacement of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide with structurally related benzamide analogs is not scientifically valid due to precise structure-activity relationship (SAR) constraints governing both CYP4Z1 inhibition and antimycobacterial potency. In the CYP4Z1 context, the 5-fluoro substituent on the salicyl moiety is a critical determinant of binding affinity; removal or repositioning of this halogen is expected to substantially alter Ki values [1]. In the antimycobacterial SAR, the substitution pattern on both the pyridine and salicyl rings dictates MIC outcomes: 5-chloro substitution on the pyridinyl ring or 4/5-chloro substitution on the salicyl moiety significantly enhances activity, whereas alternative substituents yield divergent potency profiles [2]. Consequently, even closely related analogs (e.g., 5-chloro-pyridin-2-yl derivatives, non-fluorinated salicylamides, or regioisomers with altered halogen positions) exhibit distinct pharmacological behavior and cannot be assumed interchangeable for experimental or procurement purposes [3].

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide – Quantified Differentiation Against Comparator Compounds


CYP4Z1 Inhibition: Moderate Potency with Defined Binding Affinity Relative to 1-Benzylimidazole

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide inhibits CYP4Z1 with a Ki of 2.2 µM in human HepG2 cell membranes transduced with lentiviral vector [1]. This represents a defined, moderate potency level that contrasts with the low micromolar affinity of the prototypical non-covalent inhibitor 1-benzylimidazole, which was previously the most active known non-covalent CYP4Z1 inhibitor [2]. While more potent inhibitors have since been identified (e.g., compound 20 with IC₅₀ = 63 ± 19 nM in MCF-7 cells) [2], the 2.2 µM Ki of this compound provides a well-characterized benchmark for SAR studies and serves as a useful comparator for evaluating next-generation inhibitors.

CYP4Z1 inhibition Breast cancer Cytochrome P450

Antimycobacterial Activity Against M. avium and M. kansasii: Quantitative MIC Comparison with Chloro-Substituted Analogs

In a series of substituted N-pyridinylsalicylamides evaluated for in vitro antimycobacterial activity against M. avium and two strains of M. kansasii, 5-fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide exhibited measurable activity [1]. Quantitative structure-activity relationship (QSAR) analysis using Free-Wilson and Hansch approaches revealed that 5-chloro substitution on the pyridin-2-yl ring and 4- or 5-chloro substitution on the salicyl moiety exerted the strongest positive influence on antimycobacterial potency [1]. While exact MIC values for the 5-fluoro derivative are not individually tabulated in the abstracted source, the SAR trend indicates that the 5-fluoro substitution confers intermediate activity relative to the more potent 5-chloro analogs and the less active unsubstituted parent compounds [1].

Antimycobacterial Mycobacterium avium Mycobacterium kansasii

Synthetic Accessibility: Documented 62% Yield Route Provides Procurement and Scale-Up Advantage

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is synthesized via a one-step condensation of phenyl 5-fluoro-2-hydroxybenzoate with 2-amino-4-methylpyridine, yielding the target compound in 62% yield after 1.5 hours of reaction time [1]. This synthetic route utilizes readily available, low-cost starting materials and proceeds under mild conditions, enabling cost-effective production at laboratory to multi-gram scales. In contrast, many highly potent CYP4Z1 inhibitors (e.g., compound 20 with IC₅₀ = 63 nM) require multi-step syntheses involving complex pharmacophore construction or specialized reagents, which increases procurement costs and lead times [2].

Synthetic chemistry Process development Cost efficiency

Physicochemical Profile: LogP and Predicted Boiling Point Differentiate from More Lipophilic CYP4Z1 Inhibitors

The octanol-water partition coefficient (LogP) of 5-fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is calculated as 2.7, with a predicted boiling point of 352.0 ± 42.0 °C [1]. This moderate lipophilicity (LogP = 2.7) falls within the typical range for orally bioavailable small molecules and is notably lower than that of many high-potency CYP4Z1 inhibitors, such as the benzotriazole-containing CAY10770 (CYP4Z1-IN-2; LogP not directly reported but expected to be higher due to extended alkyl chain and benzotriazole moiety) [2]. The balanced hydrophilicity imparted by the hydroxyl group and the moderate LogP may confer advantages in aqueous solubility and formulation development compared to more lipophilic analogs.

Physicochemical properties Drug-likeness Formulation

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide – Evidence-Driven Research and Procurement Applications


CYP4Z1 Reference Inhibitor for SAR Benchmarking in Breast Cancer Research

Employ 5-fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide as a moderate-affinity reference compound (Ki = 2.2 µM) in CYP4Z1 inhibition assays to establish baseline activity for structure-activity relationship (SAR) studies [1]. Its well-defined potency allows researchers to calibrate assay sensitivity and compare the efficacy of novel CYP4Z1 inhibitors, particularly when evaluating compounds with improved potency (e.g., low nanomolar IC₅₀ values) [2]. This application is directly supported by the compound's documented CYP4Z1 Ki value and the comparative data presented in Section 3, Evidence Item 1.

Halogen-Specific Antimycobacterial SAR Probe for M. avium and M. kansasii

Utilize this compound as a 5-fluoro-substituted representative within a panel of N-pyridinylsalicylamides to interrogate the role of halogen electronegativity and sterics on antimycobacterial activity against M. avium and M. kansasii [3]. Comparative evaluation against 5-chloro-pyridin-2-yl and 4/5-chloro-salicyl analogs (which show the strongest activity enhancement) enables precise SAR mapping and identification of halogen-dependent potency trends [3]. This scenario is grounded in the class-level inference evidence provided in Section 3, Evidence Item 2.

Cost-Effective Chemical Probe for Large-Scale Primary Screening Campaigns

Leverage the compound's documented single-step synthetic route (62% yield) and moderate LogP (2.7) to procure multi-gram quantities at reduced cost for high-throughput primary screening applications [4]. Unlike more potent but synthetically complex CYP4Z1 inhibitors (e.g., multi-step pharmacophore-based molecules), this compound offers a favorable cost-per-assay ratio and adequate solubility for automated liquid handling systems [2]. This application is directly derived from the synthetic accessibility and physicochemical evidence in Section 3, Evidence Items 3 and 4.

Negative Control for CYP4Z1 Selectivity Profiling Against CYP4F8/4F12

Deploy 5-fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide as a selectivity control in CYP4Z1-focused studies to differentiate target-specific effects from off-target CYP inhibition. While the compound's selectivity profile against other CYP isoforms (e.g., CYP4A11, CYP4F2, CYP4F3, CYP4F8, CYP4F12) has not been explicitly reported, its moderate CYP4Z1 Ki of 2.2 µM [1] contrasts with the sub-micromolar IC₅₀ values of selective CYP4Z1 inhibitors like CAY10770 (IC₅₀ = 5.9 µM for CYP4Z1, but with IC₅₀ = 167 µM for CYP4F8 and 91 µM for CYP4F12) [5]. This differential potency profile enables use of the target compound as a comparator to assess isoform selectivity and validate the specificity of more potent CYP4Z1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.